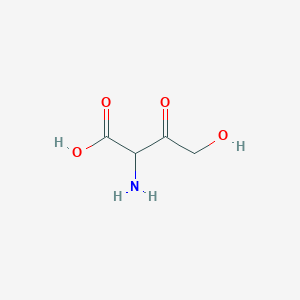
2-Amino-4-hydroxy-3-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxy-3-oxobutanoic acid is an organic compound with the molecular formula C4H7NO4. It is a keto-acid derivative of L-threonine, an essential amino acid, and is synthesized through a multistep process involving enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid typically involves the enzymatic conversion of L-threonine. The process begins with the action of threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate. This intermediate is then converted to this compound by 2-amino-3-ketobutyrate coenzyme A ligase.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the necessary enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-hydroxy-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming a different amino acid derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-hydroxy-3-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in amino acid metabolism and its effects on various diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-hydroxy-3-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. The compound is a substrate for enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase, which catalyze its conversion to other metabolites. These interactions play a crucial role in amino acid metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-ketobutyric acid: This compound is structurally similar and shares some metabolic pathways with 2-Amino-4-hydroxy-3-oxobutanoic acid.
4-Hydroxy-3-oxobutanoic acid: Another keto-acid derivative of L-threonine, synthesized through similar enzymatic processes.
Uniqueness
This compound is unique due to its specific enzymatic synthesis pathway and its role in amino acid metabolism. Its structural features, including the presence of both amino and hydroxyl groups, make it a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C4H7NO4 |
|---|---|
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
2-amino-4-hydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO4/c5-3(4(8)9)2(7)1-6/h3,6H,1,5H2,(H,8,9) |
InChI-Schlüssel |
UXVFSYBOWZOABD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


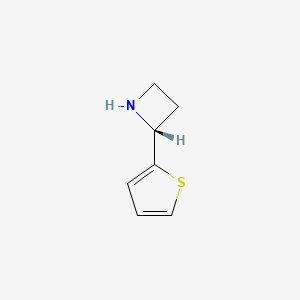
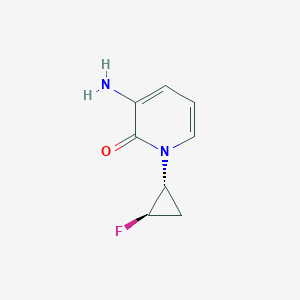
![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

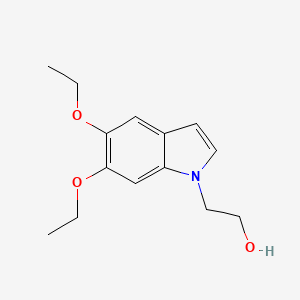

![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)

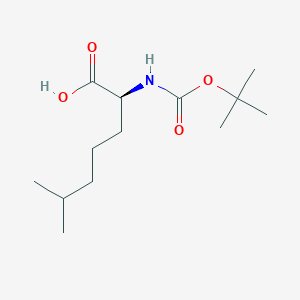
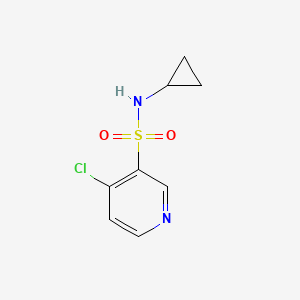
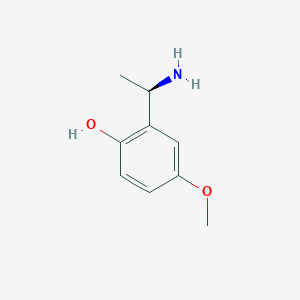

![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
